molecular formula C12H16N2O B15301559 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one

1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B15301559
M. Wt: 204.27 g/mol
InChI Key: JXMKEUOFVUVRRX-UHFFFAOYSA-N
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Description

1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one (CAS 1087448-67-6) is a high-purity chemical compound supplied for research and development purposes. This molecule is classified as a pharmaceutical intermediate and an organic building block, specifically falling under the category of heterocyclic compounds . Compounds featuring the pyrrolidin-2-one (or γ-lactam) scaffold are of significant interest in medicinal and organic chemistry. The pyrrolidin-2-one core is a privileged structure found in numerous bioactive natural products and synthetic medicinal agents, valued for its three-dimensional coverage and the stereochemical complexity it can introduce into a molecule . As a biochemical building block, this compound can be utilized in the synthesis of more complex molecular architectures, particularly in the development of new chemical entities for drug discovery campaigns . Its structure, which includes both an aromatic amine and a lactam functional group, makes it a versatile precursor for constructing diverse heterocyclic libraries. This product is intended for chemical synthesis and research applications in a controlled laboratory environment only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2-amino-4,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-8-6-10(13)11(7-9(8)2)14-5-3-4-12(14)15/h6-7H,3-5,13H2,1-2H3

InChI Key

JXMKEUOFVUVRRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N2CCCC2=O)N

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are exerted through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions highlight the compound’s inherent reactivity and its potential to form various biologically active derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

a) 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one (CAS 924830-53-5)
  • Structural Difference: The amino group is at the 4-position of the phenyl ring, with methyl groups at 3 and 5 positions, compared to the 2-amino-4,5-dimethyl substitution in the target compound.
  • Implications: The altered substitution pattern may influence electronic properties (e.g., resonance effects) and binding affinity in biological systems. No direct activity data are available, but positional isomers often exhibit divergent pharmacological profiles .
b) 1-(3,5-Dimethylphenyl)pyrrolidin-2-one (CAS 360044-95-7)
  • Structural Difference: Lacks the amino group and has methyl groups at the 3 and 5 positions.

Functional Group Variations

a) 1-(2-Amino-4,5-dimethylphenyl)ethanone
  • Structural Difference: Replaces the pyrrolidin-2-one ring with an ethanone group.
  • Key Findings: Exhibits a hydrogen-bonded crystal structure (N–H···O interactions), which stabilizes its solid-state arrangement. The ethanone group may confer higher polarity compared to the pyrrolidinone, influencing solubility and reactivity .
b) Pyrrolidin-2-one Derivatives with Antioxidant Activity
  • Example : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one.
  • Key Findings: Demonstrates 1.5× higher antioxidant activity than ascorbic acid in DPPH assays. The presence of electron-withdrawing groups (e.g., Cl, oxadiazole) enhances radical scavenging, suggesting that substituent electronegativity critically impacts activity. The target compound’s methyl and amino groups may offer different electronic effects .

Toxicological Considerations

  • Heterocyclic Aromatic Amines (HAAs): Structurally related HAAs (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are carcinogenic in rodents, inducing DNA adduct formation. While the target compound’s carcinogenicity is unstudied, its aromatic amine moiety warrants caution, as even low-dose HAAs may contribute to cancer risk in synergistic environments .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents Functional Group Notable Properties
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one 69131-47-1 2-NH₂, 4,5-(CH₃)₂ Pyrrolidin-2-one Limited data; structural analog studies
1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one 924830-53-5 4-NH₂, 3,5-(CH₃)₂ Pyrrolidin-2-one Supplier-listed; no activity data
1-(3,5-Dimethylphenyl)pyrrolidin-2-one 360044-95-7 3,5-(CH₃)₂ Pyrrolidin-2-one No amino group; reduced H-bonding
1-(2-Amino-4,5-dimethylphenyl)ethanone N/A 2-NH₂, 4,5-(CH₃)₂ Ethanone Hydrogen-bonded crystal structure

Biological Activity

1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one is an organic compound with notable biological activity, particularly in the context of medicinal chemistry. This article explores its structural characteristics, biological activities, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound has the molecular formula C₁₁H₁₄N₂O and features a pyrrolidinone structure. The presence of the amino group and dimethyl substitutions on the phenyl ring enhances its chemical reactivity and biological profile. These structural features suggest possible interactions with various neurotransmitter receptors, which may be relevant in treating mood disorders and other neurological conditions.

Receptor Interaction and Antagonism

Research indicates that 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one acts as an antagonist in several receptor systems. Its binding affinity and selectivity towards specific receptors are influenced by the arrangement of substituents on the aromatic ring. This characteristic makes it a candidate for further exploration in pharmacological applications.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds related to pyrrolidinone structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidinone have shown significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells . The mechanisms underlying these effects often involve apoptosis and inhibition of cell invasion, suggesting potential use in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity Cell Line IC50 Value (µM)Mechanism
CytotoxicityMDA-MB-23110-20Induction of apoptosis
Inhibition of invasionMDA-MB-23115-25Impairment of MMP-9 activity
Antioxidant activityVarious cell linesVariesRadical scavenging

Specific Research Findings

  • Antioxidant Activity : A related compound, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, exhibited significant antioxidant properties with a DPPH radical scavenging activity of 44.13% at a concentration of 5 µg/ml . This suggests that similar derivatives may possess beneficial antioxidant effects.
  • Phospholipidosis : A study on the inhibition of lysosomal phospholipase A₂ (PLA₂G15) highlighted that several compounds could induce phospholipidosis. While not directly studied for 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one, understanding its interaction with lysosomal enzymes could provide insights into its safety profile during drug development .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one, and how are key intermediates validated?

A multi-step synthesis is typically employed, starting with functionalization of the phenyl ring. For example:

  • Step 1 : Nitration or halogenation of a pre-substituted acetophenone derivative to introduce reactive groups (e.g., nitro) .
  • Step 2 : Reduction of nitro groups to amines using agents like SnCl₂/HCl or catalytic hydrogenation .
  • Step 3 : Cyclization via intramolecular amide bond formation to generate the pyrrolidin-2-one core, often under acidic or basic conditions .
    Validation : Intermediate purity is confirmed via TLC, and structural integrity is verified using 1^1H/13^{13}C NMR and FTIR spectroscopy. For example, the pyrrolidinone carbonyl peak appears at ~170-175 ppm in 13^{13}C NMR .

Basic: How do researchers characterize the molecular structure and purity of this compound?

Key techniques include:

  • Spectroscopy :
    • NMR : 1^1H NMR identifies methyl (δ 1.8–2.3 ppm) and aromatic protons (δ 6.5–7.5 ppm). 13^{13}C NMR confirms the carbonyl (C=O) at ~170 ppm .
    • FTIR : Stretching vibrations for NH₂ (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., C₁₂H₁₅N₂O requires m/z 215.1184) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., β angle in monoclinic crystals: ~122°) .

Advanced: What methodologies are used to investigate its pharmacological mechanisms and target engagement?

  • In Vitro Assays :
    • Enzyme inhibition studies (e.g., kinase assays) quantify IC₅₀ values using fluorescence or radiometric readouts .
    • Cellular uptake is measured via LC-MS/MS in cell lysates after treatment .
  • Computational Modeling :
    • Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like GPCRs or kinases. PubChem-derived 3D structures (InChIKey: LSAHUFPNCNCJLX-UHFFFAOYSA-N) guide these studies .
  • ADMET Profiling : Microsomal stability and plasma protein binding are assessed to prioritize lead compounds .

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Yield Optimization :
    • Screen reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) .
    • Employ advanced purification (e.g., preparative HPLC) to isolate high-purity batches .
  • Biological Replication :
    • Validate activity across multiple cell lines (e.g., HEK293, HeLa) and orthogonal assays (e.g., SPR vs. fluorescence) .
    • Control for batch-to-batch variability in compound purity via QC protocols .

Advanced: What computational tools predict the regioselectivity of reactions involving this compound’s amino and carbonyl groups?

  • DFT Calculations : Gaussian or ORCA software models transition states to predict reaction pathways (e.g., nucleophilic attack at carbonyl vs. amine alkylation) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., amino groups) prone to electrophilic substitution .

Advanced: How is the compound’s interaction with biological targets validated at the molecular level?

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) .
    • Cryo-EM/X-ray Co-crystallography : Resolves ligand-target complexes (e.g., binding pocket interactions in kinases) .
  • Mutagenesis Studies : Site-directed mutations in target proteins (e.g., replacing key residues) confirm binding specificity .

Advanced: What strategies improve regioselectivity in derivatization reactions of the amino group?

  • Protecting Groups : Use Boc or Fmoc to temporarily block the amino group during functionalization of the pyrrolidinone ring .
  • Catalytic Control : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) selectively modifies aryl amines without affecting the lactam .

Basic: How does the compound’s reactivity differ from analogs lacking the 4,5-dimethylphenyl substitution?

  • Steric Effects : The methyl groups hinder electrophilic aromatic substitution, directing reactions to the amino or carbonyl sites .
  • Electronic Effects : Electron-donating methyl groups increase aryl ring electron density, enhancing reactivity in SNAr reactions .

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